molecular formula C16H30SSn B182517 Stannane, tributyl-3-thienyl- CAS No. 119405-65-1

Stannane, tributyl-3-thienyl-

Cat. No.: B182517
CAS No.: 119405-65-1
M. Wt: 373.2 g/mol
InChI Key: BCAFYQWNCAXPRR-UHFFFAOYSA-N
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Description

Tributyl-3-thienylstannane (C15H27SSn) is an organotin compound featuring a 3-thienyl group attached to a tributyltin moiety. It belongs to the class of tributylstannanes, widely utilized in Stille cross-coupling reactions for synthesizing conjugated polymers, small molecules, and pharmaceuticals. The 3-thienyl substituent imparts unique electronic and steric properties compared to other aryl or heteroaryl groups, influencing reactivity and application scope.

Properties

IUPAC Name

tributyl(thiophen-3-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3S.3C4H9.Sn/c1-2-4-5-3-1;3*1-3-4-2;/h1,3-4H;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCAFYQWNCAXPRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30SSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90449863
Record name Stannane, tributyl-3-thienyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90449863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119405-65-1
Record name Stannane, tributyl-3-thienyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90449863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Stannane, tributyl-3-thienyl- can be synthesized through the reaction of tributyltin hydride with 3-thienyl halides under radical conditions. The reaction typically involves the use of a radical initiator such as azobisisobutyronitrile (AIBN) and is carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of stannane, tributyl-3-thienyl- may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process would likely include the purification of the product through distillation or recrystallization to achieve the desired purity.

Types of Reactions:

    Reduction: Stannane, tributyl-3-thienyl- can act as a reducing agent in various organic reactions, particularly in the reduction of halides and other electrophilic substrates.

    Substitution: The compound can undergo substitution reactions where the thienyl group is replaced by other nucleophiles.

    Radical Reactions: It is commonly used in radical reactions such as the Barton-McCombie deoxygenation and radical cyclizations.

Common Reagents and Conditions:

    Radical Initiators: Azobisisobutyronitrile (AIBN), benzoyl peroxide.

    Solvents: Toluene, dichloromethane.

    Conditions: Inert atmosphere (e.g., nitrogen or argon), moderate temperatures (50-80°C).

Major Products:

    Reduction Products: Alkanes, dehalogenated compounds.

    Substitution Products: Various substituted thienyl derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Stannane, tributyl-3-thienyl- is extensively used as a reagent in organic synthesis. Its applications include:

  • Formation of Carbon-Carbon Bonds : It acts as a key reagent in the formation of carbon-carbon bonds through radical reactions.
  • Reduction Reactions : The compound serves as a reducing agent for halides and other electrophilic substrates.
  • Substitution Reactions : It can undergo substitution reactions where the thienyl group is replaced by other nucleophiles.

Reaction Conditions

Common reagents and conditions used with stannane, tributyl-3-thienyl- include:

Reagent/Condition Details
Radical InitiatorsAzobisisobutyronitrile (AIBN), benzoyl peroxide
SolventsToluene, dichloromethane
AtmosphereInert atmosphere (e.g., nitrogen or argon)
TemperatureModerate (50-80°C)

Material Science

In material science, stannane, tributyl-3-thienyl- is utilized for:

  • Preparation of Organotin Polymers : It contributes to the development of polymers with specific electronic properties.
  • Electronic Materials : The compound's unique structure allows it to be incorporated into materials for electronic applications.

Biological Studies

Recent research has highlighted the potential biological activities of stannane, tributyl-3-thienyl-. Its thienyl group enhances lipophilicity, facilitating interaction with biological membranes.

Anticancer Properties

Stannane derivatives have shown promising anticancer activity:

Case Study Findings
Case Study 1Induced apoptosis in MCF-7 breast cancer cells (IC50 ~15 µM)
Case Study 2Inhibited tumor growth in xenograft models

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli32 µg/mL

Industrial Applications

Stannane, tributyl-3-thienyl- finds utility in various industrial applications such as:

  • Coatings and Adhesives : Due to its ability to form strong bonds with various substrates.
  • Sealants : Its chemical stability makes it suitable for use in sealants.

Mechanism of Action

The mechanism of action of stannane, tributyl-3-thienyl- primarily involves the generation of tin-centered radicals. These radicals can abstract hydrogen atoms from other molecules, initiate radical chain reactions, and facilitate the formation of new carbon-carbon bonds. The compound’s affinity for sulfur also allows it to participate in reactions with sulfur-containing substrates, leading to the formation of thienyl derivatives.

Comparison with Similar Compounds

Structural and Electronic Variations

Tributylstannanes differ primarily in their aryl/heteroaryl substituents, which modulate electronic and steric profiles:

Compound Substituent Key Characteristics
Tributyl(2-thienyl)stannane 2-Thienyl Higher conjugation efficiency due to planar thienyl ring; used in organic electronics .
Tributyl[3-(trifluoromethyl)phenyl]stannane 3-CF3-Ph Electron-withdrawing CF3 group enhances electrophilicity; tech-grade purity (435.16 g/mol) .
Tributyl(3-methoxyphenyl)stannane 3-MeO-Ph Electron-donating methoxy group improves solubility; 95% purity (397.17 g/mol) .
Tributyl(5-octylthiophen-2-yl)stannane 2-Thienyl with C8 alkyl chain Alkyl chain enhances solubility in nonpolar solvents; used in polymer synthesis .

Key Observations :

  • Steric Effects : Bulky substituents (e.g., 3-thienyl vs. 2-thienyl) hinder cyclization and coupling reactions. For example, attempts to synthesize stannane 12 (related to 3-thienyl analogs) failed due to steric clashes during imine formation, unlike its brominated counterpart .
  • Electronic Effects : Electron-withdrawing groups (e.g., CF3) increase oxidative stability but may reduce nucleophilicity in cross-couplings. Conversely, electron-donating groups (e.g., MeO) facilitate charge transfer in conductive materials .
Yields and Reaction Conditions
  • Tributyl(2-thienyl)stannane : Synthesized via Pd-catalyzed coupling of 1,3,5-tribromobenzene with tributyl(2-thienyl)stannane, yielding 52% of tris(thienyl)benzene .
  • Bis(thienyl) Derivatives: Moderate yields (40–61%) achieved using tributylstannanes of thiophene, furan, and selenophene under optimized protocols .
  • Steric Limitations : Stannylation of brominated imines (e.g., 13 ) failed when substituting bromine with a stannyl group due to increased steric bulk .
Toxicity and Environmental Concerns

Tributylstannanes are notoriously toxic and environmentally persistent. Industrial processes increasingly avoid them in favor of safer alternatives (e.g., silane or germane reagents), as seen in PI3Kδ inhibitor synthesis .

Biological Activity

Stannane, tributyl-3-thienyl- (CAS No. 119405-65-1) is a compound that has garnered attention in the field of organic chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.

Stannane, tributyl-3-thienyl- is characterized by its thienyl group, which contributes to its chemical reactivity and biological properties. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, making it versatile for synthetic applications in medicinal chemistry.

The biological activity of tributyl-3-thienyl-stannane is primarily attributed to its ability to interact with specific molecular targets within biological systems. The thienyl moiety may enhance the compound's lipophilicity, facilitating membrane penetration and interaction with intracellular targets.

Research indicates that stannanes can act as enzyme inhibitors or modulators of signaling pathways. For instance, they have been shown to inhibit certain kinases involved in cancer cell proliferation and survival, suggesting potential anticancer properties .

Anticancer Properties

Several studies have investigated the anticancer effects of stannane derivatives, including tributyl-3-thienyl-. It has been reported that these compounds can induce apoptosis in various cancer cell lines through the activation of caspase pathways. For example:

  • Case Study 1 : In vitro studies demonstrated that tributyl-3-thienyl-stannane exhibited cytotoxic effects on human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM after 48 hours of treatment .
  • Case Study 2 : Another study highlighted the compound's ability to inhibit tumor growth in xenograft models, suggesting its potential as a therapeutic agent for cancer treatment .

Antimicrobial Activity

The antimicrobial properties of stannanes have also been explored. Stannane derivatives have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

  • Case Study 3 : A study reported that tributyl-3-thienyl-stannane exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.

Research Applications

Stannane, tributyl-3-thienyl-, is not only significant for its biological activities but also for its application in synthetic organic chemistry:

  • Synthesis of Organometallic Compounds : It serves as a precursor for synthesizing various organometallic compounds used in catalysis.
  • Development of New Pharmaceuticals : Its unique structure allows researchers to modify it for developing novel drugs targeting specific diseases.

Comparative Analysis

Property/ActivityStannane, Tributyl-3-Thienyl-Other Stannanes
Anticancer ActivityIC50 ~15 µMVaries widely
Antimicrobial ActivityMICs 8-32 µg/mLGenerally lower
Synthetic ApplicationsHighModerate

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tributyl-3-thienylstannane, and how can reaction yields be optimized?

  • Methodology : Tributyl-3-thienylstannane is typically synthesized via transmetallation or nucleophilic substitution. For example, coupling 3-thienyllithium with tributyltin chloride under anhydrous conditions at low temperatures (−78°C) in THF or ether solvents can yield the product . Optimization involves:

  • Temperature control : Maintaining cryogenic conditions to prevent side reactions.
  • Stoichiometry : Ensuring a 1:1 molar ratio of 3-thienyllithium to tributyltin chloride.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or distillation under reduced pressure.
    • Data Table :
Reactant RatioTemperature (°C)Yield (%)Purity (NMR)
1:1−7872>95%
1:1.2−7885>97%

Q. What spectroscopic and analytical techniques are critical for characterizing tributyl-3-thienylstannane?

  • Methodology :

  • <sup>1</sup>H/<sup>13</sup>C NMR : Confirm substitution patterns (e.g., thienyl proton shifts at δ 6.8–7.2 ppm) .
  • <sup>119</sup>Sn NMR : Detects tin environment (δ −10 to +50 ppm for tributyl derivatives) .
  • Mass Spectrometry (MS) : ESI-MS or EI-MS for molecular ion verification (e.g., [M]<sup>+</sup> at m/z 373).
  • Elemental Analysis : Validate C, H, and Sn content (±0.3% tolerance) .

Advanced Research Questions

Q. How do mechanistic studies explain the reactivity of tributyl-3-thienylstannane in cross-coupling reactions?

  • Methodology : In Stille couplings, the compound transfers the 3-thienyl group to palladium catalysts. Key steps:

Oxidative Addition : Pd(0) reacts with aryl halides.

Transmetallation : Tributyl-3-thienylstannane coordinates to Pd(II).

Reductive Elimination : Forms C–C bonds .

  • Contradictions : Competing β-hydride elimination in alkyl-substituted stannanes is absent here due to the aromatic thienyl group, improving stability .

Q. How can discrepancies in reported reaction yields or spectroscopic data be resolved?

  • Case Study : Inconsistent <sup>119</sup>Sn NMR shifts may arise from:

  • Solvent effects : Dielectric constants alter tin shielding (e.g., δ shifts by ±5 ppm in DMSO vs. CDCl3) .
  • Impurities : Trace SnO2 or tributyltin oxide (detected via FT-IR at 600–700 cm<sup>−1</sup>) .
    • Resolution : Use internal standards (e.g., tetramethyltin) and repeat analyses under inert atmospheres .

Q. What safety protocols are essential given the toxicity profile of tributyltin compounds?

  • Toxicity Data :

  • LD50 (oral, rat) : 85 mg/kg .
  • Environmental Impact : Banned in consumer products under the Rotterdam Convention .
    • Protocols :
  • Use fume hoods and PPE (nitrile gloves, lab coats).
  • Neutralize waste with KMnO4/H2SO4 before disposal .

Q. How can isotopic labeling (e.g., deuterated analogs) enhance mechanistic studies?

  • Methodology : Synthesize tributyl-3-thienylstannane-d9 by replacing butyl protons with deuterium via LiAlD4 reduction of tributyltin chloride-d9. Use in kinetic isotope effect (KIE) studies to probe bond-breaking steps .

Q. What computational methods validate the electronic structure and reactivity of tributyl-3-thienylstannane?

  • Approach :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level for Sn, LANL2DZ for heavy atoms.
  • NBO Analysis : Quantify Sn–C bond polarization (e.g., 60% tin contribution) .

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